molecular formula C19H24ClN3O3S3 B2943581 N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216901-42-6

N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2943581
CAS No.: 1216901-42-6
M. Wt: 474.05
InChI Key: UHUZXQXQSBPEEL-UHFFFAOYSA-N
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Description

The compound N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring:

  • A thiophene-2-carboxamide core.
  • A 4-(methylsulfonyl)benzo[d]thiazole substituent.
  • A diethylaminoethyl side chain. The diethylaminoethyl moiety may improve solubility and pharmacokinetic profiles due to its basicity and ability to form hydrochloride salts.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S3.ClH/c1-4-21(5-2)11-12-22(18(23)15-9-7-13-26-15)19-20-17-14(27-19)8-6-10-16(17)28(3,24)25;/h6-10,13H,4-5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUZXQXQSBPEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 1,2,4-Triazole Derivatives with Sulfonylphenyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share the sulfonylphenyl motif with the target compound. Key differences include:

  • Core Structure : 1,2,4-Triazole vs. benzothiazole-thiophene hybrid.
  • Tautomerism : The triazole derivatives exhibit thione-thiole tautomerism, stabilized in the thione form as confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . The target compound lacks such tautomerism due to its rigid benzothiazole scaffold.
(b) Thiazole-Based Sulfonylacetamide (Compound 12b)

The synthesis of N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) in highlights:

  • Sulfonyl Group : Both compounds feature sulfonyl moieties, but 12b uses a phenylsulfonyl acetamide, whereas the target compound has a methylsulfonyl group directly on benzothiazole.
  • Synthetic Methods : Coupling reactions using N,N-diisopropylethylamine, HOBt, and EDC are common in amide bond formation . The target compound likely employs similar strategies for carboxamide linkage.
(c) Sulfonylurea Herbicides ()

Compounds like metsulfuron methyl and ethametsulfuron methyl contain sulfonylurea bridges linked to triazine rings. Comparatively:

(d) Thiazole Derivatives with Methylthio Groups (Compound 89)

The synthesis of N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (89) in involves:

  • Methylthio vs. Methylsulfonyl : The methylthio group in compound 89 is less electron-withdrawing than the methylsulfonyl group in the target compound, which may influence metabolic stability and oxidative susceptibility.
  • Synthetic Activation : Both compounds use thionyl chloride for carboxylic acid activation, a standard method for generating reactive intermediates .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1,2,4-Triazole [7–9] Sulfonylurea Herbicides
Core Structure Benzothiazole-thiophene hybrid 1,2,4-Triazole Triazine-sulfonylurea
Key Functional Group Methylsulfonylbenzothiazole Sulfonylphenyl Sulfonylurea bridge
Electron Effects Strong electron-withdrawing (methylsulfonyl) Moderate (sulfonylphenyl) Moderate (sulfonamide)
Solubility Enhanced by diethylaminoethyl hydrochloride salt Likely low (non-ionic sulfonyl group) Moderate (methyl ester improves lipid solubility)
Bioactivity Hypothesized: kinase inhibition, CNS targets Antimicrobial/anticancer Herbicidal (ALS inhibition)

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